molecular formula C18H20N4O2S B11130740 N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide

Cat. No.: B11130740
M. Wt: 356.4 g/mol
InChI Key: JGIVMGAZAARBKE-UHFFFAOYSA-N
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Description

    N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide: is a synthetic organic compound.

  • Its structure combines a pyrazole ring, a thiazole ring, and an amide functional group.
  • The compound’s systematic name reflects its substituents and connectivity.
  • Preparation Methods

      Synthetic Routes: The compound can be synthesized through multistep reactions.

      Reaction Conditions: Specific conditions depend on the synthetic route chosen.

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides insights.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions

      Common Reagents and Conditions: These depend on the specific reaction type.

      Major Products: Detailed studies are needed, but potential products include derivatives with altered functional groups.

  • Scientific Research Applications

      Chemistry: Researchers explore its coordination chemistry with metal ions.

      Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.

      Industry: Its use in catalysis or materials science.

  • Mechanism of Action

      Targets: The compound likely interacts with specific proteins or enzymes.

      Pathways: Further research is needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C18H20N4O2S

    Molecular Weight

    356.4 g/mol

    IUPAC Name

    N-[4-(3,5-dimethylpyrazol-1-yl)-3-methoxyphenyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide

    InChI

    InChI=1S/C18H20N4O2S/c1-10-8-11(2)22(21-10)15-7-6-14(9-16(15)24-5)20-18(23)17-12(3)25-13(4)19-17/h6-9H,1-5H3,(H,20,23)

    InChI Key

    JGIVMGAZAARBKE-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=NN1C2=C(C=C(C=C2)NC(=O)C3=C(SC(=N3)C)C)OC)C

    Origin of Product

    United States

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